Genkwanol C
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Overview
Description
Genkwanol C is a biflavonoid compound found in the roots of Stellera chamaejasme and Radix Wikstroemiae . It is known for its potent antiviral activity, particularly against respiratory syncytial virus . The chemical structure of this compound is characterized by its complex flavonoid framework, which contributes to its biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of Genkwanol C typically involves the extraction from natural sources such as Stellera chamaejasme and Radix Wikstroemiae. The extraction process includes the use of solvents like ethanol, followed by chromatographic techniques such as silica gel, Sephadex LH-20, and high-performance liquid chromatography (HPLC) to isolate the compound .
Industrial Production Methods
Industrial production of this compound is not widely documented, but it generally follows similar extraction and purification methods used in laboratory settings. The use of large-scale chromatographic techniques and solvent extraction is essential for obtaining high purity this compound.
Chemical Reactions Analysis
Types of Reactions
Genkwanol C undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are crucial for modifying the compound’s structure and enhancing its biological activity.
Common Reagents and Conditions
Common reagents used in the reactions involving this compound include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. Solvents like chloroform, dichloromethane, and ethyl acetate are often used to facilitate these reactions .
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reaction conditions. For example, oxidation reactions may lead to the formation of quinones, while reduction reactions can yield dihydroflavonoids.
Scientific Research Applications
Genkwanol C has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying biflavonoid structures and their reactivity.
Biology: Investigated for its antiviral properties, particularly against respiratory syncytial virus.
Mechanism of Action
The mechanism of action of Genkwanol C involves its interaction with viral proteins, inhibiting the replication of respiratory syncytial virus. It also exhibits cytotoxic effects by inducing apoptosis in cancer cells through the modulation of protein expression and cell cycle arrest . The molecular targets and pathways involved include viral polymerases and apoptotic signaling pathways.
Comparison with Similar Compounds
Genkwanol C is unique among biflavonoids due to its potent antiviral and anticancer activities. Similar compounds include:
Neochamaejasmin B: Another biflavonoid with antiviral properties but less potent than this compound.
Genkwanol B: A stereoisomer of this compound with similar antiviral activity.
Stelleranol: A biflavonoid with antiviral activity against respiratory syncytial virus.
These compounds share structural similarities with this compound but differ in their biological activities and potency.
Properties
Molecular Formula |
C30H22O11 |
---|---|
Molecular Weight |
558.5 g/mol |
IUPAC Name |
(1R,4R,5S,12R,13S)-5,13,16,18-tetrahydroxy-4,12-bis(4-hydroxyphenyl)-3,11,21-trioxapentacyclo[11.8.0.01,10.02,7.015,20]henicosa-2(7),9,15,17,19-pentaene-8,14-dione |
InChI |
InChI=1S/C30H22O11/c31-15-5-1-13(2-6-15)25-21(36)11-18-19(34)12-23-30(28(18)40-25)29(38,27(39-23)14-3-7-16(32)8-4-14)26(37)24-20(35)9-17(33)10-22(24)41-30/h1-10,12,21,25,27,31-33,35-36,38H,11H2/t21-,25+,27+,29-,30+/m0/s1 |
InChI Key |
JTLAASAWWOBQSW-LXOKDWSYSA-N |
Isomeric SMILES |
C1[C@@H]([C@H](OC2=C1C(=O)C=C3[C@]24[C@@]([C@H](O3)C5=CC=C(C=C5)O)(C(=O)C6=C(C=C(C=C6O4)O)O)O)C7=CC=C(C=C7)O)O |
Canonical SMILES |
C1C(C(OC2=C1C(=O)C=C3C24C(C(O3)C5=CC=C(C=C5)O)(C(=O)C6=C(C=C(C=C6O4)O)O)O)C7=CC=C(C=C7)O)O |
Origin of Product |
United States |
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